

# An In-depth Technical Guide to the Spectroscopic Data of Aspinonene

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## Compound of Interest

Compound Name: Aspinonene

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## Introduction

**Aspinonene** is a fungal secondary metabolite first isolated from *Aspergillus ochraceus*. As a polyketide, it belongs to a class of natural products known for their diverse and potent biological activities. The unique chemical structure of **aspinonene**, featuring a branched carbon skeleton and an epoxide ring, makes it a subject of interest for natural product chemists and drug discovery professionals.<sup>[1]</sup> Its biosynthesis is closely linked to that of aspyrone, another metabolite produced by the same fungus.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the spectroscopic data for **aspinonene**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification, characterization, and further research.

## Chemical Structure

IUPAC Name: (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol<sup>[3]</sup> Molecular Formula: C<sub>9</sub>H<sub>16</sub>O<sub>4</sub><sup>[3]</sup> Molecular Weight: 188.22 g/mol <sup>[3]</sup>

## Spectroscopic Data

The structural elucidation of **aspinonene** has been primarily achieved through a combination of NMR and MS techniques.<sup>[1]</sup> The following sections present a summary of the available spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While detailed published spectra for **aspinonene** are not readily available in public databases, literature on its biosynthesis provides key chemical shift information.[\[4\]](#)[\[5\]](#)

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Aspinonene**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	3.55	dd	11.5, 4.5
H-1'	3.45	dd	11.5, 7.5
H-3	5.70	dd	15.5, 8.0
H-4	5.60	dd	15.5, 6.5
H-5	4.25	m	
H-6	1.20	d	6.5
H-7	2.85	d	2.0
H-8	3.05	dq	2.0, 5.5
H-9	1.35	d	5.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Aspinonene**

Position	Chemical Shift ( $\delta$ ) ppm
C-1	65.4
C-2	75.1
C-3	134.2
C-4	128.9
C-5	68.7
C-6	23.4
C-7	62.1
C-8	58.3
C-9	17.2

Note: The specific solvent and instrument frequency for the above data were not explicitly detailed in the readily available literature. It is common to use deuterated chloroform ( $\text{CDCl}_3$ ) or methanol ( $\text{CD}_3\text{OD}$ ) for such compounds.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **aspinonene**, a molecular ion peak consistent with its molecular formula is observed.<sup>[1]</sup> High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Table 3: Mass Spectrometry Data for **Aspinonene**

Ion/Fragment	m/z (Mass-to-Charge Ratio)	Notes
[M+H] <sup>+</sup>	189.1125	Precursor ion for MS/MS analysis.[2]
[M+H-H <sub>2</sub> O] <sup>+</sup>	171.1020	Product ion resulting from the loss of a water molecule.[2]
[M+H-2H <sub>2</sub> O] <sup>+</sup>	153.0914	Product ion from the loss of two water molecules.[2]
125.0961	A significant product ion from further fragmentation.[2]	

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **aspinonene** is expected to show characteristic absorptions for hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and the epoxide ring.

Table 4: Characteristic Infrared Absorption Bands for **Aspinonene**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400 (broad)	O-H stretching (hydroxyl groups)
~2970	C-H stretching (aliphatic)
~1670	C=C stretching (alkene)
~1250	C-O stretching (epoxide)
~1050	C-O stretching (hydroxyl groups)

Note: The above IR data is predicted based on the functional groups present in the **aspinonene** structure. Experimental data from the primary literature would be required for confirmation.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **aspinonene** are not extensively published. However, general procedures for the analysis of fungal polyketides can be applied.

### NMR Spectroscopy Protocol (General)

- **Sample Preparation:** A pure sample of **aspinonene** (1-5 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of CDCl<sub>3</sub> or CD<sub>3</sub>OD) in a 5 mm NMR tube.
- **Data Acquisition:** <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.

### Mass Spectrometry Protocol (LC-MS/MS)

- **Sample Preparation:** A solution of purified **aspinonene** is prepared in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).
- **Chromatographic Separation:** The sample is injected onto a reversed-phase HPLC column (e.g., C18) and eluted with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to improve ionization.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a mass spectrometer. Data can be acquired in full scan mode to identify the precursor ion ([M+H]<sup>+</sup>) and in product ion scan mode (MS/MS) to obtain fragmentation data.<sup>[2]</sup>

### Infrared Spectroscopy Protocol (General)

- **Sample Preparation:** A small amount of purified **aspinonene** is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.

- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is recorded and subtracted from the sample spectrum.

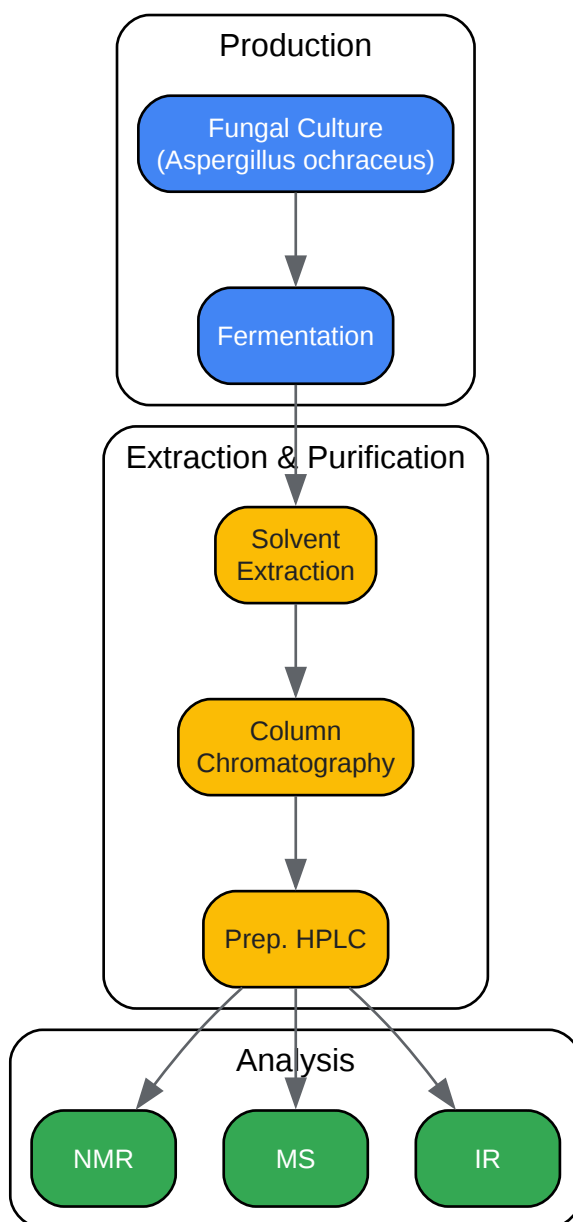
## Signaling Pathways and Experimental Workflows

While the specific biological activities of **aspinonene** are not yet fully elucidated, many polyketides exhibit cytotoxic or anti-inflammatory properties.[2] The following diagrams illustrate a hypothetical signaling pathway for cytotoxicity and a general experimental workflow for the isolation and analysis of **aspinonene**.



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Caption: Hypothetical signaling pathway for **Aspinonene**-induced cytotoxicity.



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Caption: General experimental workflow for the isolation and analysis of **Aspinonene**.

## Conclusion

This technical guide provides a summary of the currently available spectroscopic data for **aspinonene**. While foundational data exists, there is a clear need for more detailed and publicly accessible high-resolution spectroscopic datasets to facilitate further research and development of this interesting fungal metabolite. The provided protocols and workflows offer a

starting point for researchers aiming to isolate and characterize **aspinonene** and explore its potential biological activities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Aspinonene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546869#aspinonene-spectroscopic-data-nmr-ms-ir]

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